molecular formula C23H20N4O2 B2666994 4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2194907-82-7

4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2666994
CAS No.: 2194907-82-7
M. Wt: 384.439
InChI Key: PLIDKFBXVIXGME-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a combination of pyrazole, oxazole, and tetrahydroisoquinoline moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The starting materials might include 1-methyl-1H-pyrazole, 5-phenyl-1,2-oxazole-3-carboxylic acid, and tetrahydroisoquinoline derivatives. Common synthetic routes could involve:

    Formation of the pyrazole ring: This might be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Formation of the oxazole ring: This could involve cyclization of α-hydroxy ketones with amides.

    Coupling reactions: The final compound might be synthesized through coupling reactions such as Suzuki or Heck coupling, involving palladium catalysts.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or tetrahydroisoquinoline moieties.

    Reduction: Reduction reactions could be used to modify the oxazole ring or reduce any nitro groups present.

    Substitution: Electrophilic or nucleophilic substitution reactions might be used to introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.

Medicine

Medicinally, compounds with similar structures are often explored for their potential as anti-inflammatory, anti-cancer, or anti-microbial agents.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline: can be compared with other compounds featuring pyrazole, oxazole, and tetrahydroisoquinoline moieties.

    1-methyl-1H-pyrazole derivatives: Known for their anti-inflammatory and anti-cancer properties.

    5-phenyl-1,2-oxazole derivatives: Often explored for their antimicrobial activities.

    Tetrahydroisoquinoline derivatives: Investigated for their neuroprotective and anti-addictive properties.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct pharmacophores, which might confer a unique spectrum of biological activities and potential therapeutic applications.

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-26-13-18(12-24-26)20-15-27(14-17-9-5-6-10-19(17)20)23(28)21-11-22(29-25-21)16-7-3-2-4-8-16/h2-13,20H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIDKFBXVIXGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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